molecular formula C13H13ClN4O B5722265 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5722265
M. Wt: 276.72 g/mol
InChI Key: VMRBNYPAYPRKJU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazones and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition can lead to anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its anti-microbial properties, showing activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.

Future Directions

For research on 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone include studying its potential use in combination therapy with other drugs, its effects on different cancer cell lines, and its potential as an anti-inflammatory agent in various diseases. Further research is also needed to understand the mechanism of action of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
Conclusion:
In conclusion, 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with 6-chloro-2-methyl-4-pyrimidinyl isothiocyanate to form 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that 4-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-9-16-12(14)7-13(17-9)18-15-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,16,17,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBNYPAYPRKJU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine

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